

# Thermodynamic Properties of Gaseous 1,2-Difluoropropane: A Technical Guide

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## Compound of Interest

Compound Name: 1,2-Difluoropropane

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## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **1,2-difluoropropane**. Due to a notable scarcity of experimental data for this specific isomer, this document presents available computed data for **1,2-difluoropropane** alongside detailed experimental data for its close isomer, 2,2-difluoropropane, to serve as a valuable point of comparison. The guide includes a summary of key thermodynamic parameters, descriptions of general experimental protocols for their determination, and a visualization of the relationships between molecular and thermodynamic properties. This document is intended to be a resource for researchers and professionals in chemistry and drug development requiring an understanding of the thermochemical behavior of fluorinated propanes.

## Introduction

**1,2-Difluoropropane** ( $C_3H_6F_2$ ) is a fluorinated hydrocarbon with potential applications in various fields, including as a refrigerant, solvent, or chemical intermediate. A thorough understanding of its thermodynamic properties in the gaseous state is crucial for process design, safety analysis, and computational modeling. However, a review of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for **1,2-difluoropropane**. In contrast, its isomer, 2,2-difluoropropane, has been more extensively studied.

This guide aims to consolidate the available information on the thermodynamic properties of gaseous **1,2-difluoropropane**, supplementing it with experimental data for 2,2-difluoropropane to provide context and a basis for estimation. The methodologies for determining these properties are also detailed to provide a complete picture for the scientific community.

## Core Thermodynamic Properties

Quantitative thermodynamic data for gaseous **1,2-difluoropropane** is limited to computed values. For a practical perspective, the experimental data for gaseous 2,2-difluoropropane is presented in parallel.

## General and Physical Properties

The following table summarizes the basic physical and computed properties of **1,2-difluoropropane** and the experimentally determined properties of 2,2-difluoropropane.

Property	1,2-Difluoropropane	2,2-Difluoropropane	Units	Reference(s)
Molecular Formula	<chem>C3H6F2</chem>	<chem>C3H6F2</chem>	-	<a href="#">[1]</a>
Molecular Weight	80.08	80.0765	g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Registry Number	62126-90-3	420-45-1	-	<a href="#">[1]</a> <a href="#">[2]</a>

## Enthalpy, Entropy, and Heat Capacity

The standard enthalpy of formation is a key measure of a molecule's stability. Entropy and heat capacity are fundamental for understanding the thermal behavior of a gas.

Property	1,2-Difluoropropane (Computed)	2,2-Difluoropropane (Experimental)	Units	Reference(s)
Standard Enthalpy of Formation (Gas, $\Delta fH^\circ_{\text{gas}}$ )	Data not available	-543 ± 13	kJ/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Standard Molar Entropy (Gas, $S^\circ_{\text{gas}}$ )	Data not available	Data available as a function of temperature and pressure	J/(mol·K)	<a href="#">[4]</a>
Ideal Gas Heat Capacity ( $C_p, \text{gas}$ )	Data not available	Data available as a function of temperature	J/(mol·K)	<a href="#">[4]</a>

## Experimental Protocols

While specific experimental protocols for **1,2-difluoropropane** are not available, the following sections describe generalized and widely accepted methodologies for determining the thermodynamic properties of volatile gaseous compounds, with examples drawn from studies on 2,2-difluoropropane.[\[5\]](#)

## Determination of Enthalpy of Formation: Photoionization Mass Spectrometry

The standard enthalpy of formation of gaseous compounds like 2,2-difluoropropane has been determined using photoionization mass spectrometry.[\[5\]](#)

Generalized Protocol:

- Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

- Photoionization: The sample is irradiated with a beam of monochromatic photons of known and tunable energy. The energy of the photons is gradually increased.
- Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting ions are detected by a mass spectrometer. The appearance energy of the parent ion is measured.
- Data Analysis: The appearance energy, combined with the known enthalpies of formation of the resulting fragments, is used to calculate the enthalpy of formation of the original molecule.

## Determination of Heat Capacity: Calorimetry

The heat capacity of a gas can be measured at constant volume (C<sub>v</sub>) or constant pressure (C<sub>p</sub>) using calorimetry.<sup>[5]</sup>

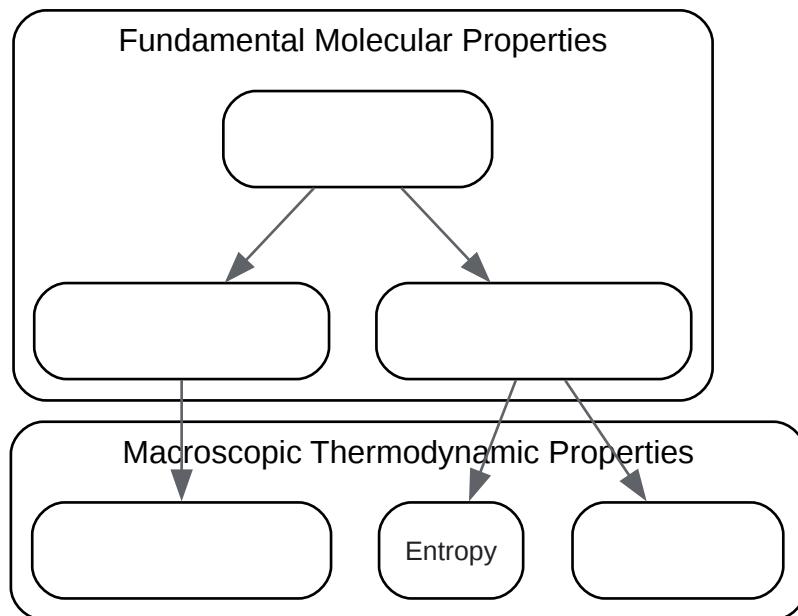
Generalized Protocol for Constant Volume Heat Capacity (C<sub>v</sub>):

- Sample Confinement: A known mass of the gaseous compound is sealed in a rigid container of known volume (a bomb calorimeter).
- Thermal Equilibration: The calorimeter is placed in a temperature-controlled bath until thermal equilibrium is reached.
- Energy Input: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the gas to rise.
- Temperature Measurement: The change in temperature of the gas is precisely measured.
- Calculation: The heat capacity at constant volume is calculated by dividing the heat supplied by the product of the mass of the gas and the change in temperature.

## Visualization of Thermodynamic Relationships

The thermodynamic properties of a molecule are fundamentally linked to its structure and the resulting intermolecular forces. The following diagram illustrates this relationship.

## Interrelation of Molecular and Thermodynamic Properties

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Caption: Relationship between molecular characteristics and physical properties.

## Conclusion

This technical guide has summarized the currently available thermodynamic data for gaseous **1,2-difluoropropane**, highlighting the significant lack of experimental values. To provide a useful resource for the scientific community, this guide has presented computed data for **1,2-difluoropropane** alongside experimentally determined data for its isomer, 2,2-difluoropropane. The inclusion of generalized experimental protocols and a visualization of the interplay between molecular and thermodynamic properties aims to facilitate a deeper understanding and encourage further research to fill the existing data gaps for **1,2-difluoropropane**. Accurate experimental data is essential for the reliable design and modeling of chemical processes involving this compound.

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